(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine with butyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.
Scientific Research Applications
(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacterial or fungal cells. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one
- (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-2-one
- (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-5-one
Uniqueness
The uniqueness of This compound lies in its specific structural configuration and the presence of both chloro and butyl substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18Cl2N4OS |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-butyl-2-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-3-8-23-15(24)11-25-17(23)20-16-14(19)10-22(21-16)9-12-6-4-5-7-13(12)18/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
VANPPTKKGRRZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC1=NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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